3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione
Overview
Description
3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione, also known as BETD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BETD is a heterocyclic organic compound that contains a triazine ring structure and thioether functional group. It is a potent chelating agent that can form complexes with various metal ions, making it useful in analytical chemistry and metal extraction.
Mechanism of Action
3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione exerts its biological effects through chelation of metal ions and inhibition of enzymatic activity. The thioether functional group of this compound can form stable complexes with metal ions, leading to their removal from biological systems. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 by binding to their active sites and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione has several advantages for use in laboratory experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. This compound has a high affinity for metal ions, making it useful for metal extraction and quantification. However, this compound has some limitations for use in laboratory experiments. It can form complexes with other metal ions present in the sample, leading to interference with the analysis. Additionally, this compound can react with other compounds present in the sample, leading to the formation of unwanted byproducts.
Future Directions
3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione has several potential future directions for research. In analytical chemistry, this compound could be used for the selective extraction and quantification of specific metal ions in complex samples. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of various diseases. Additionally, this compound could be modified to improve its properties, such as increasing its selectivity for specific metal ions or enhancing its biological activity.
Scientific Research Applications
3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione has been extensively studied in various fields of science due to its unique properties. In analytical chemistry, it is used as a chelating agent to extract and quantify metal ions in samples. This compound has been used to extract metals such as copper, iron, and nickel from environmental samples, food products, and biological fluids.
In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-13-10-15-11(14-6-2)17-12(16-10)20-9(7(3)18)8(4)19/h9H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBCDUQGDUDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC(C(=O)C)C(=O)C)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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